molecular formula C17H17N3O6 B11559798 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11559798
M. Wt: 359.3 g/mol
InChI Key: CJNOQMHXSWPGMF-GIJQJNRQSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-(2-methylphenoxy)acetohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H17N3O6/c1-11-5-3-4-6-14(11)26-10-16(21)19-18-9-12-7-13(20(23)24)17(22)15(8-12)25-2/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+

InChI Key

CJNOQMHXSWPGMF-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Origin of Product

United States

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